An In-Depth Technical Guide to the Molecular Properties of 3-[(4-Pyridylmethyl)amino]propanenitrile
An In-Depth Technical Guide to the Molecular Properties of 3-[(4-Pyridylmethyl)amino]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular properties, synthesis, and potential applications of 3-[(4-Pyridylmethyl)amino]propanenitrile. Designed for professionals in chemical research and drug development, this document synthesizes fundamental data with practical insights to facilitate its use as a versatile chemical intermediate.
Introduction: A Molecule of Growing Interest
3-[(4-Pyridylmethyl)amino]propanenitrile is an organic compound featuring a pyridine ring, a secondary amine, and a nitrile group.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The pyridine moiety is a common feature in many biologically active compounds, while the amino and nitrile groups offer reactive sites for further chemical modifications.[1] Its structural similarity to molecules with known biological activities suggests its potential as a scaffold for the development of novel therapeutic agents and functional materials.[1]
Core Molecular and Physical Properties
A thorough understanding of the physicochemical properties of 3-[(4-Pyridylmethyl)amino]propanenitrile is essential for its effective application in research and development.
Structural and General Information
| Property | Value | Source(s) |
| IUPAC Name | 3-(pyridin-4-ylmethylamino)propanenitrile | [1] |
| CAS Number | 648409-30-7 | [1] |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.21 g/mol | [1] |
| Canonical SMILES | C1=CN=CC=C1CNCCC#N | [1] |
| InChI Key | YBWTXEJAEKEKRW-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Notes and Insights | Source(s) |
| Melting Point | 62 °C | The compound is a pale oil that crystallizes on standing. This relatively low melting point indicates moderate intermolecular forces in the solid state. | [1] |
| Boiling Point | Not available | Data for the specific compound is not readily available. For comparison, the related compound 3-aminopropionitrile has a boiling point of 185 °C at 760 mmHg. Given the higher molecular weight of the title compound, a higher boiling point is expected. | [2] |
| Aqueous Solubility | 17 mg/mL at pH 7 | The moderate aqueous solubility is likely due to the presence of the polar pyridine and amine functionalities, which can engage in hydrogen bonding with water. | [1] |
| pKa | Not available | The pKa of the pyridinium ion is typically around 5-6, and the pKa of the secondary ammonium ion is around 10-11. The exact pKa values would be influenced by the electron-withdrawing nature of the nitrile group. |
Synthesis and Characterization
The synthesis of 3-[(4-Pyridylmethyl)amino]propanenitrile can be achieved through a straightforward alkylation reaction.
Laboratory-Scale Synthesis Protocol
This protocol describes a reliable method for the preparation of 3-[(4-Pyridylmethyl)amino]propanenitrile.
Materials:
-
4-(Aminomethyl)pyridine
-
3-Bromopropionitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), dry
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Water (H₂O)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve 6.0 g (55 mmol) of 4-(aminomethyl)pyridine and 9.6 g (70 mmol) of K₂CO₃ in 120 mL of dry MeCN in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Add 7.0 g (58 mmol) of 3-bromopropionitrile dropwise to the stirred suspension at room temperature (25 °C).[1]
-
Heat the reaction mixture to 60 °C and maintain for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent system of EtOAc/MeOH (9:1). The consumption of the starting amine indicates the reaction is complete.[1]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Partition the crude product between H₂O and EtOAc. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.[1]
-
Purify the resulting pale oil by flash chromatography on silica gel using a gradient of EtOAc/MeOH (from 20:1 to 10:1) to yield the pure product (approximately 8.5 g, 78% yield). The product crystallizes upon standing.[1]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 3-[(4-Pyridylmethyl)amino]propanenitrile.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm). The methylene protons adjacent to the pyridine ring and the amine will likely appear as singlets or triplets between 3.5 and 4.5 ppm. The two sets of ethylenic protons of the propanenitrile chain would be expected to resonate as triplets between 2.5 and 3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals for the nine carbon atoms. The carbon of the nitrile group is expected to appear in the range of 115-125 ppm. The aromatic carbons of the pyridine ring will resonate between 120 and 150 ppm. The aliphatic carbons will show signals in the upfield region of the spectrum (20-60 ppm).
-
FT-IR: The infrared spectrum will be characterized by several key absorption bands. A sharp peak around 2240-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The N-H stretching vibration of the secondary amine should appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. Common fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage at the benzylic position.
Potential Applications in Research and Development
The trifunctional nature of 3-[(4-Pyridylmethyl)amino]propanenitrile makes it a promising candidate for various applications.
Medicinal Chemistry and Drug Discovery
The aminonitrile scaffold is a key pharmacophore in a number of therapeutic agents. For instance, aminonitriles have been developed as reversible inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes. The nitrile group can act as a "warhead," forming a reversible covalent bond with a serine or cysteine residue in the enzyme's active site.
Given this precedent, 3-[(4-Pyridylmethyl)amino]propanenitrile could serve as a starting point for the synthesis of novel enzyme inhibitors. The pyridine ring can be modified to enhance binding affinity and selectivity for a target protein, while the secondary amine provides a handle for the introduction of diverse substituents. Potential therapeutic areas for derivatives of this compound could include oncology, infectious diseases, and neurodegenerative disorders.[1]
Organic Synthesis and Materials Science
As a versatile building block, 3-[(4-Pyridylmethyl)amino]propanenitrile can be used in the synthesis of more complex heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of other functional groups. The secondary amine can undergo further alkylation or acylation. These transformations open up possibilities for creating novel ligands for coordination chemistry or monomers for polymer synthesis.[1]
Safety and Handling
While a specific safety data sheet for 3-[(4-Pyridylmethyl)amino]propanenitrile is not widely available, hazard information for the closely related isomer, 3-((Pyridin-3-ylmethyl)amino)propanenitrile, provides guidance on its potential risks.
Potential Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. In case of accidental exposure, follow standard first-aid procedures and seek medical attention. Upon heating to decomposition, it may emit toxic fumes of cyanides and nitrogen oxides.[2]
Conclusion
3-[(4-Pyridylmethyl)amino]propanenitrile is a chemical intermediate with significant potential in both academic and industrial research. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of novel molecules with diverse applications. This guide provides a foundational understanding of its properties to support and inspire further investigation into its utility in drug discovery, organic synthesis, and materials science.
References
-
PubChem. (n.d.). 3-Aminopropionitrile. National Center for Biotechnology Information. Available at: [Link]
